Homopravastatin

Analytical Chemistry Mass Spectrometry Pharmaceutical Impurity Profiling

QC labs often face method validation failures due to unqualified impurity reference standards. Homopravastatin (Pravastatin EP Impurity C) is the definitive analytical standard for resolving this, directly specified in pharmacopeial monographs for system suitability and batch release testing. - >95% HPLC purity ensures accurate calibration and precise quantification of the pentanoyl impurity. - Essential for determining relative retention times and resolution factors per EP/USP methods. - Mandated reference material for GMP batch release of pravastatin API and finished dosage forms.

Molecular Formula C24H38O7
Molecular Weight 438.6 g/mol
CAS No. 159345-66-1
Cat. No. B133451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomopravastatin
CAS159345-66-1
Molecular FormulaC24H38O7
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O
InChIInChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1
InChIKeyQARPWNSGRMMWII-SJINMKGWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homopravastatin: Pravastatin Impurity C Reference Standard


Homopravastatin (CAS 159345-66-1, C₂₄H₃₈O₇, MW 438.55) is a chemically defined pravastatin derivative, structurally distinguished by a 2-methylpentanoyl substitution [1]. It is officially designated as Pravastatin EP Impurity C in the European Pharmacopoeia and as the Pravastatin Pentanoyl Impurity by the USP . As a known, characterized impurity of the API pravastatin, its primary utility lies in analytical chemistry as a reference standard, rather than as a therapeutic agent. Its procurement is essential for method development, validation, and quality control in pharmaceutical manufacturing to ensure batch purity and regulatory compliance .

Why Alternative Impurities Fail Compliance for Homopravastatin


Substituting Homopravastatin with other pravastatin impurities (e.g., Impurity A, B, D) or generic statin analogs is fundamentally invalid for analytical and regulatory purposes. Homopravastatin, as the specific Pravastatin EP Impurity C (pentanoyl impurity), is a unique chemical entity with distinct chromatographic retention, spectral properties, and a defined acceptance limit in the EP monograph . Regulatory agencies mandate its use for method validation and batch release testing to ensure the pravastatin API is free of this specific impurity above permitted levels. Using an uncharacterized or alternate impurity standard would lead to analytical method failure, incorrect quantification, and potential non-compliance with pharmacopeial standards, rendering the quality control process invalid [1].

Quantitative Evidence for Selecting Homopravastatin


Structural Differentiation from Pravastatin

Homopravastatin is distinguished from its parent compound, pravastatin, by a critical structural difference. Pravastatin contains a 2-methylbutanoyl ester group, whereas Homopravastatin contains a 2-methylpentanoyl ester group [1]. This modification results in a molecular formula of C₂₄H₃₈O₇ for Homopravastatin, compared to C₂₃H₃₆O₇ for pravastatin [1]. Consequently, the molecular weight of Homopravastatin is 438.55 g/mol, which is 14 Da higher than pravastatin's molecular weight of 424.53 g/mol, a difference that is readily detectable by mass spectrometry [1]. This specific mass difference is crucial for its identification and quantification as an impurity.

Analytical Chemistry Mass Spectrometry Pharmaceutical Impurity Profiling

Chromatographic Purity Specification

For use as a certified reference standard, Homopravastatin is supplied with a high level of chromatographic purity to ensure accurate and reliable analytical results. Commercially available Homopravastatin sodium salt is specified to have a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) . This high purity is essential for its role as a primary standard in the quantification of Impurity C in pravastatin drug substance and product. Without this defined purity, the accuracy of any quantitative method would be compromised.

HPLC Analysis Method Validation Reference Standards

Regulatory Designation as EP Impurity C

Homopravastatin is formally designated as Pravastatin EP Impurity C by the European Pharmacopoeia and as the Pentanoyl Impurity by the USP . This official designation differentiates it from other known pravastatin impurities (e.g., Impurity A, B, D). Its presence and acceptable limit are specified in the official monograph for pravastatin sodium. A reference standard for this specific impurity is therefore required for any pharmaceutical manufacturer seeking to market pravastatin in regions adhering to EP or USP standards .

Pharmacopeial Standards Regulatory Compliance Quality Control

Storage Requirements for Chemical Integrity

To maintain its certified purity and prevent degradation, Homopravastatin requires specific storage conditions. Suppliers recommend storing the compound at 2-8°C in a refrigerator, and for the sodium salt, under an inert atmosphere [1]. This is a more stringent requirement compared to the storage of the pravastatin API, which is typically stored at controlled room temperature. Failure to adhere to these storage guidelines can lead to degradation, altering the compound's chromatographic profile and rendering it unsuitable as a reliable reference standard.

Stability Storage Conditions Reference Standard Management

Key Applications of Homopravastatin in Analytical and R&D


HPLC Method Development for Impurity Profiling

Homopravastatin is the essential reference standard for developing and validating HPLC or UPLC methods to quantify Impurity C in pravastatin API and finished drug products. Its use allows for the determination of system suitability parameters (e.g., resolution, tailing factor) and the establishment of relative retention times (RRT) for Impurity C, as mandated by pharmacopeial monographs . The high purity (>95% by HPLC) ensures accurate calibration curves and precise quantification .

QC Batch Release Testing

In a GMP QC laboratory, Homopravastatin is a mandatory reference material for the batch release testing of pravastatin sodium API and formulated drug products. It is used to spike samples for system suitability tests and to identify and quantify the level of Impurity C in production batches, ensuring it does not exceed the specified limit in the EP or USP monographs . This direct application is critical for regulatory compliance and patient safety.

Forced Degradation Studies for Stability

Homopravastatin can be utilized as a marker compound in forced degradation (stress) studies of pravastatin. By identifying the conditions (e.g., oxidative, thermal, hydrolytic) under which pravastatin degrades to form Homopravastatin, formulation scientists can develop more stable drug products and appropriate packaging. Its use as a reference standard allows for the quantification of this specific degradation pathway.

Metabolism and Impurity Profile Research

Although primarily an analytical tool, Homopravastatin may be used in research settings to study the metabolic or degradation pathways of pravastatin. As a known and characterized impurity, it can serve as a reference compound in experiments designed to elucidate the formation mechanism of impurities or to investigate the potential biological activity of this specific structural analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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